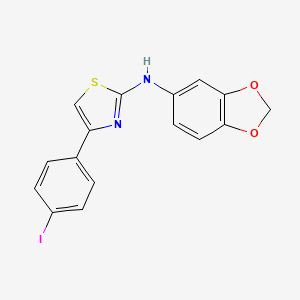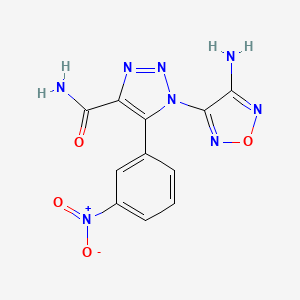
N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine: is a complex organic compound that features a benzodioxole ring, an iodophenyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the iodophenyl group via an iodination reaction. The benzodioxole ring is usually incorporated through a coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the iodophenyl group, potentially converting the iodine to a hydrogen or other substituents.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the thiazole and iodophenyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated products or hydrogenated derivatives.
Substitution: Substituted thiazole and benzodioxole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for pharmaceutical research, particularly in the design of new therapeutic agents.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism by which N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with molecular targets. The benzodioxole ring can interact with enzymes and receptors, while the iodophenyl group may facilitate binding through halogen bonding. The thiazole ring can participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine: Lacks the iodine atom, which may affect its reactivity and binding properties.
N-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-1,3-thiazol-2-amine: Contains a bromine atom instead of iodine, leading to different chemical and biological properties.
N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine: Features a chlorine atom, which can influence its reactivity and interactions.
Uniqueness: The presence of the iodine atom in N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding, which can enhance its reactivity and binding affinity in various applications.
特性
分子式 |
C16H11IN2O2S |
|---|---|
分子量 |
422.2 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11IN2O2S/c17-11-3-1-10(2-4-11)13-8-22-16(19-13)18-12-5-6-14-15(7-12)21-9-20-14/h1-8H,9H2,(H,18,19) |
InChIキー |
SYRZVRLTIBCPDC-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11536766.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B11536768.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11536769.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
![3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11536784.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide](/img/structure/B11536800.png)



![N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11536832.png)

![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11536849.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)

